molecular formula C₆¹³C₆H₃Br₇O B1158970 BDE 183-13C6

BDE 183-13C6

Cat. No.: B1158970
M. Wt: 728.44
Attention: For research use only. Not for human or veterinary use.
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Description

BDE 183-13C6 (CAS No. 1046861-20-4) is a halogenated aryl boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure features a boronic acid group (-B(OH)₂) attached to a bromo- and chloro-substituted benzene ring, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules. Key properties include:

  • LogP (octanol-water partition coefficient): 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
  • Synthesis: Produced via palladium-catalyzed coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF) and water at 75°C .

Properties

Molecular Formula

C₆¹³C₆H₃Br₇O

Molecular Weight

728.44

Synonyms

1,2,3,5-Tetrabromo-4-(2,4,5-tribromophenoxy)benzene-13C6;  2,2’,3,4,4’,5’,6-Heptabromodiphenyl Ether-13C6;  PBDE 183-13C6; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with (3-Bromo-5-chlorophenyl)boronic Acid

Similarities:

  • Core Structure: Both compounds share a boronic acid group and bromo/chloro substituents on the benzene ring, enabling analogous reactivity in cross-coupling reactions .
  • Applications: Used as intermediates in medicinal chemistry and materials science.

Differences:

Property BDE 183-13C6 (3-Bromo-5-chlorophenyl)boronic Acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ (Isomer)
Substituent Positions Bromo and chloro at specific positions Bromo at position 3, chloro at position 5
LogP (XLOGP3) 2.15 2.10 (estimated)
Synthetic Accessibility Requires Pd catalysis Often synthesized via direct halogenation

Functional Impact: The positional isomerism of halogens affects electronic properties and coupling efficiency. This compound’s substitution pattern may enhance steric accessibility in catalytic systems .

Comparison with 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

Similarities:

  • Aromatic Systems: Both contain substituted benzene rings, critical for π-π interactions in drug design.
  • Pharmaceutical Potential: High BBB permeability and GI absorption .

Differences:

Property This compound 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrN₂O₂
Functional Groups Boronic acid Benzimidazole, nitro group
LogP (XLOGP3) 2.15 1.98
Solubility 0.24 mg/mL 0.687 mg/mL
Synthesis Pd-catalyzed cross-coupling Condensation reaction with A-FGO catalyst

Functional Impact: The nitro and benzimidazole groups in CAS 1761-61-1 enhance hydrogen-bonding capacity, making it more suited for targeting enzymes or receptors compared to this compound’s boronic acid-driven reactivity .

Q & A

Q. What are the optimal chromatographic conditions for separating BDE 183-13C6 from its non-labeled analogues in complex environmental samples?

Methodological Answer: Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) with a non-polar capillary column (e.g., DB-5MS) and a temperature gradient optimized for PBDE separation. Isotope dilution techniques should be applied, ensuring baseline separation of the 13C6-labeled compound from native congeners. Document column specifications, carrier gas flow rates, and ionization parameters to ensure reproducibility .

Q. How can isotopic fractionation of this compound be minimized during extraction and cleanup procedures in environmental sample preparation?

Methodological Answer: Optimize accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1 v/v) and employ multilayer silica gel columns for cleanup. Monitor recovery rates using isotopically labeled surrogates and validate methods via spike-and-recovery experiments across matrices (e.g., soil, sediment). Consistency in solvent polarity and cleanup adsorbents is critical to prevent isotopic discrimination .

Q. What spectroscopic techniques provide conclusive evidence of successful 13C6 labeling in this compound synthesis?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹³C DEPT-Q) to confirm isotopic incorporation at specific carbon positions. High-resolution mass spectrometry (HRMS) with a mass accuracy ≤ 2 ppm should verify the molecular ion cluster (e.g., m/z 790.6 for [M]⁻). Include fragmentation patterns to distinguish labeled vs. unlabeled species .

Q. What purity thresholds are considered acceptable for this compound when used as an internal standard in regulatory environmental analyses?

Methodological Answer: Purity should exceed 98% as validated by orthogonal methods (HPLC-UV and GC-ECD). Certify purity via independent laboratories using ISO/IEC 17025-accredited protocols. Document batch-specific certificates of analysis, including residual solvent levels and impurity profiles .

Q. What are the critical parameters to document when reporting the synthesis yield of this compound to ensure reproducibility across laboratories?

Methodological Answer: Report reaction stoichiometry, catalyst loading, temperature profiles, and purification steps (e.g., recrystallization solvents). Use mass balance calculations to account for losses during synthesis. Include spectroscopic data (IR, NMR) and chromatograms in supplementary materials for peer validation .

Advanced Research Questions

Q. What statistical approaches are recommended to resolve discrepancies in interlaboratory reproducibility when quantifying this compound using different mass spectrometric platforms?

Methodological Answer: Apply mixed-effects models to account for instrument-specific variances (e.g., ionization efficiency, detector sensitivity). Use proficiency testing data to calculate z-scores and identify outlier methodologies. Reference materials (NIST SRM 2585) should anchor cross-platform harmonization .

Q. How should controlled degradation studies be designed to validate the stability of this compound as an internal standard under varying environmental simulation conditions?

Methodological Answer: Conduct accelerated aging experiments under UV light, varying pH (3–9), and microbial activity. Monitor degradation via LC-MS/MS and compare kinetics to unlabeled BDE-183. Use first-order decay models to extrapolate long-term stability. Include abiotic controls (e.g., sterile matrices) to isolate degradation pathways .

Q. In longitudinal exposure studies, how should sampling intervals be optimized to account for the pharmacokinetic behavior of this compound while maintaining ecological validity?

Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific half-lives. Design adaptive sampling schedules based on Monte Carlo simulations of bioavailability data. Validate intervals using pilot studies in representative species (e.g., zebrafish or rodent models) .

Q. How can multivariate calibration models be developed to correct for matrix effects when quantifying this compound in heterogeneous biological matrices using LC-MS/MS?

Methodological Answer: Apply partial least squares regression (PLS-R) to correlate matrix complexity (e.g., lipid content, protein levels) with ion suppression/enhancement. Validate models using external test sets and report variable importance in projection (VIP) scores. Include post-column infusion experiments to map matrix interference zones .

Q. What mechanistic studies are required to distinguish between abiotic degradation and biological transformation pathways of this compound in sediment microcosm experiments?

Methodological Answer: Use stable isotope probing (SIP) with 13C6-BDE 183 to track incorporation into microbial biomass via nanoSIMS. Compare degradation rates in sterilized vs. live sediments. Employ compound-specific isotope analysis (CSIA) to discern bond-cleavage mechanisms (e.g., reductive debromination vs. photolysis) .

Key Methodological Considerations from Evidence

  • Reproducibility : Document experimental protocols in granular detail, including instrument parameters and raw data archiving .
  • Data Validation : Use statistical frameworks (e.g., ANOVA, PLS-R) to address variability and ensure analytical rigor .
  • Hypothesis Testing : Align research questions with gaps in PBDE toxicokinetics or environmental fate, avoiding overly broad or vague aims .

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